Pymetrozine

Catalog No.
S002231
CAS No.
123312-89-0
M.F
C10H11N5O
M. Wt
217.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pymetrozine

CAS Number

123312-89-0

Product Name

Pymetrozine

IUPAC Name

6-methyl-4-[(Z)-pyridin-3-ylmethylideneamino]-2,5-dihydro-1,2,4-triazin-3-one

Molecular Formula

C10H11N5O

Molecular Weight

217.23 g/mol

InChI

InChI=1S/C10H11N5O/c1-8-7-15(10(16)14-13-8)12-6-9-3-2-4-11-5-9/h2-6H,7H2,1H3,(H,14,16)/b12-6-

InChI Key

QHMTXANCGGJZRX-SDQBBNPISA-N

SMILES

CC1=NNC(=O)N(C1)N=CC2=CN=CC=C2

Solubility

In ethanol, 2.25; in hexane <0.001 (both g/l @ 20 °C)
In water, 290 mg/l @ 25 °C

Synonyms

pymetrozine

Canonical SMILES

CC1=NNC(=O)N(C1)N=CC2=CN=CC=C2

Isomeric SMILES

CC1=NNC(=O)N(C1)/N=C\C2=CN=CC=C2

Description

The exact mass of the compound Pymetrozin is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.00 min ethanol, 2.25; in hexane <0.001 (both g/l @ 20 °c)in water, 290 mg/l @ 25 °c. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Triazines - Supplementary Records. It belongs to the ontological category of pyridines in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Agrochemicals -> Insecticides. However, this does not mean our product can be used or applied in the same or a similar way.

Pymetrozine is a pyridine azomethine insecticide primarily used to control homopteran pests such as aphids and whiteflies. It is chemically classified as 4,5-dihydro-6-methyl-4-[(E)-(3-pyridinyl-methylene)amino]-1,2,4-triazin-3(2H)-one, with a molecular formula of C10H11N5O and a molecular mass of 217.2 g/mol. The compound exhibits E/Z isomerism, although commercial formulations predominantly contain the E isomer. Pymetrozine is characterized by its crystalline solid state and has a melting point of approximately 217 °C, beyond which it decomposes .

The exact mechanism by which pymetrozin kills insects is not fully elucidated, but research suggests it disrupts nerve function or the neuromuscular system in targeted insects []. It may also deter feeding by affecting their ability to probe plant tissue [].

  • Pymetrozin is considered to be moderately toxic.
  • Safety precautions should be taken when handling it, including wearing appropriate personal protective equipment.
  • Specific data on flammability and reactivity is not readily available.
, particularly photodegradation in aqueous environments. The photolysis process is accelerated in water compared to leaf surfaces, initiating primarily through the formation of singlet excited states. The degradation pathways include oxidative hydrolysis of the C═N double bond, leading to several metabolites . Additionally, pymetrozine can interact with hydroxyl radicals, contributing to its environmental degradation with an estimated half-life ranging from 4 to 28 hours under specific conditions .

Pymetrozine acts as a neuroactive insecticide that selectively targets chordotonal mechanoreceptors in insects. Its mechanism involves blocking the Transient Receptor Potential Vanilloid (TRPV) ion channels, disrupting normal physiological functions in pests. Studies indicate that pymetrozine has a high absorption rate in laboratory animals, with significant distribution to the liver and kidneys . Chronic exposure has been shown to affect muscle tissue in dogs, indicating potential systemic effects .

The synthesis of pymetrozine typically involves the reaction of acetaminotriazone with an acid under controlled conditions. Various patents describe methods for cleaner production processes that enhance yield and reduce environmental impact. For instance, one method utilizes kharophen triazone and acid in an acidolysis reaction to generate the desired compound efficiently .

Pymetrozine is predominantly used in agriculture as an insecticide for crops like rice, cotton, and tomatoes. Its selective action allows for effective pest control while minimizing harm to beneficial insects. Additionally, its unique mode of action makes it suitable for integrated pest management strategies .

Research on pymetrozine's interactions highlights its metabolic pathways and degradation products. Studies have identified several metabolites resulting from oxidative reactions within biological systems. For example, metabolites such as CGA 359009 arise from oxidative cleavage at the triazine methylene group, indicating complex metabolic interactions within treated organisms . Furthermore, pymetrozine's interactions with environmental factors like water pH influence its stability and degradation rates .

Pymetrozine shares structural and functional similarities with several other insecticides. Below are some comparable compounds:

Compound NameStructure TypeMechanism of ActionUnique Features
AcetamipridNeonicotinoidNicotinic acetylcholine receptor agonistBroad-spectrum activity
ThiamethoxamNeonicotinoidNicotinic acetylcholine receptor agonistSystemic action in plants
ImidaclopridNeonicotinoidNicotinic acetylcholine receptor agonistHigh toxicity to aquatic organisms
ClothianidinNeonicotinoidNicotinic acetylcholine receptor agonistPersistent in soil

Uniqueness of Pymetrozine: Unlike neonicotinoids that act on nicotinic receptors, pymetrozine specifically targets mechanoreceptors, providing a different mode of action that can be advantageous in managing resistance among pest populations.

Color/Form

Colorless crystals

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

217.09635999 g/mol

Monoisotopic Mass

217.09635999 g/mol

Heavy Atom Count

16

Density

1.36 @ 20 °C

LogP

-0.18 (LogP)
log Kow = -0.18

Decomposition

Hydrolysis DT50 4.3 hr (pH 1), 25 days (pH 5).

Melting Point

217 °C

UNII

F0G3V7874J

GHS Hazard Statements

H351: Suspected of causing cancer [Warning Carcinogenicity];
H412: Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

Vapor Pressure

<3X10-8 mm Hg @ 25 °C

Pictograms

Health Hazard

Health Hazard

Other CAS

123312-89-0

Absorption Distribution and Excretion

A metabolism study in rats,...using radiolabeled pymetrozine, exposed animals orally or iv in groups of five animals/sex to evaluate absorption and excretion. Within the first 24 hr post-dosing, the urine from all orally-dosed groups contained from 52.0%-73.5% of the administered radioactivity. The iv treated rats also had comparable 24-hr urine levels which were 63.6% and 68.3% of the administered dose in males and females, respectively. At study termination (7 days post-dosing), the recovered radioactivity in urine (56.3-80.3%), expired air (0.2-1.4%), tissues (0.3-3.8%), feces (15.4-38.9%), and cage washes (0.2-0.7%) accounted for a total recovery of 91-100.7% of the administered dose in all groups.
A metabolism study in female rats...using...pymetrozine /labeled on either the triazine or the pyridine moiety/, exposed animals orally to a single low dose (0.5 mg/kg) or high dose (100 mg/kg). Irrespective of the label site, the time to max blood concns (tmax) were attained at 1 hr ... and at 8 hours... following low and high oral dosing, respectively. ... the peak blood levels were dependent on the dose but independent of the labeling site... . At all times... and irrespective of the dose or labeling site, tissue residue levels (ppm) were highest in the kidneys and liver. ... Of all tissues (with the exception of the GI tract), the skeletal muscle had the highest percent of the administered dose (both labels) accounting for 7-8% of the low dose at 1 hr and for 19-21% of the high dose at 8 hours. The calculated half life ... (t 1/2) for the triazine.residue depletion from all the tissues ranged from 2.9-4.8 hrs (low dose) and from 1.9-3.5 hrs (high dose) and and for the pyridine .../residue/ depletion from 31.7-110.3 hrs (low dose) and from 2.5-13.9 hr (high dose). Absorption was lower at the high dose representing nearly 82% of the administered dose for both radiolabels. Irrespective of the labeling site, the biliary excretion was higher at the low dose than at the high dose. The total 48-hr excretion, including cage wash, was higher for the triazine label (low dose/high dose: 103%/95%) than the pyridine label (low dose/high dose: 85%/81%). .../Thus,/ the /metabolite from the/ pyridine /residue/ is more persistent than /the metabolite from/ the triazine /moiety/.
A dermal absorption study in male rats ...using 98.1-99.5% radiolabeled pymetrozine, exposed 24 male animals ... at dose levels of 0.084, 0.503, or 4.69 mg/rat (0.0067, 0.0402, or 0.375 mg/sq cm). After blood collection, four rats/dose were killed for assessment of dermal absorption after 0.5, 1, 2, 4, 10, and 24 hours of exposure. Urine and feces were also collected at the time of killing. After 24 hours of exposure, dermal absorption ... was minimal (0.05%, 0.01%, and <0.005% for the low, mid, and high dose groups, respectively). For all dose groups, the majority of the dose (81.4-100.0%) was not absorbed and was recovered in the skin wash. For all dose groups, adsorption to skin from the test site (0.18-8.84%) accounted for the next largest proportion of the dose and only trace amounts (< or =0.05%) of radioactivity were excreted in the urine and feces. Within each dose group, radioactivity remaining in/on the skin after washing did not seem to incr with the duration of exposure; likewise, absorption (measured as amount excreted plus amount retained in the body) did not seem to incr over time.

Metabolism Metabolites

A metabolism study in rats ...using radiolabeled pymetrozine, exposed animals orally or iv in groups of 5 animals/sex to evaluate absorption and excretion. ...The relatively high urinary level of unchanged test material suggests metabolic saturation at the high dose of 100 mg/kg.

Wikipedia

Pymetrozine

Biological Half Life

Calculated half-life /in rat/: 1-2 hrs at 0.5 mg/kg dose (both labels) and from 2-11 hrs (100 mg/kg dose). /from table/

Use Classification

Agrochemicals -> Pesticides
Environmental transformation -> Pesticides (parent, predecessor)

Methods of Manufacturing

H Kristinsson EP 314615; eidem, US 4,931,439 (1989, 1990 both to Ciba-Geigy)

General Manufacturing Information

Mode of action: Insecticide selective against Homoptera, affecting their behavior & causing them to stop feeding before they die.
The mode of action of pymetrozine in insects has not been precisely determined biochemically, but it may involve effects on neuroregulation or nerve-muscle interaction. Physiologically, it appears to act by preventing these insects from inserting their stylus into the plant tissue.

Analytic Laboratory Methods

Pesticide or Metabolite (M) Common Name: Pymetrozine; Commodity: Cottonseed, hops; Method Source: Ciba-Geigy ; Method ID: AG-643; Method Date: 3/18/96; Instrument: HPLC/UV; Estimated LOQ (ppm): 0.04. /From table/
Pesticide or Metabolite (M) Common Name: Pymetrozine; Commodity: Tomatoes; Method Source: Ciba-Geigy ; Method ID: AG-643; Method Date: 3/18/96; Instrument: HPLC/UV; Estimated LOQ (ppm): 0.02. /From table/

Storage Conditions

Store in original container, in a cool, dry place inaccessible to children and pets. Product is hygroscopic. Keep the container tightly closed. /Endeavor/

Stability Shelf Life

Stable in air.

Dates

Modify: 2023-09-13
[1]. I D BEDFORD, et al. The effect of Pymetrozine, a feeding inhibitor of Homoptera, in preventing transmission of cauliflower mosaic caulimovirus by the aphid species Myzus persicae (Sulzer). Annals of Applied Biology. 1998 Jun; 132(3): 453-462

[2]. Paul Harrewijn, et al. Pymetrozine, a Fast-Acting and Selective Inhibitor of Aphid Feeding. In-situ Studies with Electronic Monitoring of Feeding Behaviour. Pest Management Science. 1997 Feb;49(2):130-140.

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